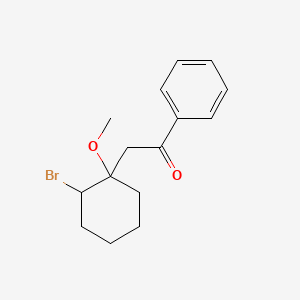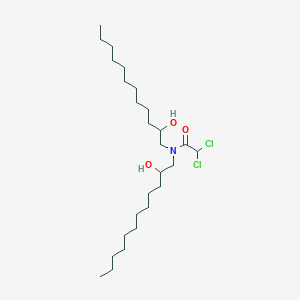
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a dodecyl chain, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with dodecanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound. The industrial production methods also involve rigorous quality control measures to meet the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carbonyl compounds, amines, and substituted derivatives. These products have diverse applications in different fields.
Applications De Recherche Scientifique
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and functions. The presence of chlorine and hydroxyl groups allows it to participate in various biochemical reactions, leading to its effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
2,2-Dichloroacetamide: A simpler analog with similar chemical properties.
N,N-Bis(2-hydroxyethyl)dodecylamine: A related compound with hydroxyl groups and a dodecyl chain.
Uniqueness
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
62881-08-7 |
|---|---|
Formule moléculaire |
C26H51Cl2NO3 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
2,2-dichloro-N,N-bis(2-hydroxydodecyl)acetamide |
InChI |
InChI=1S/C26H51Cl2NO3/c1-3-5-7-9-11-13-15-17-19-23(30)21-29(26(32)25(27)28)22-24(31)20-18-16-14-12-10-8-6-4-2/h23-25,30-31H,3-22H2,1-2H3 |
Clé InChI |
WHLJNEOAFGWQBA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CN(CC(CCCCCCCCCC)O)C(=O)C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


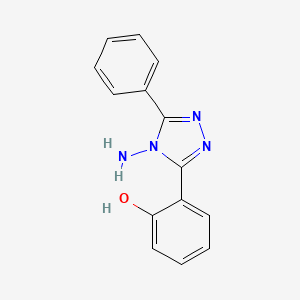
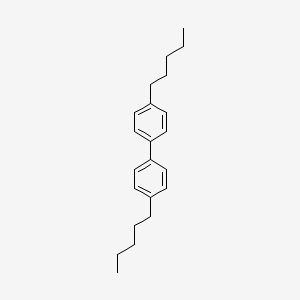
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)

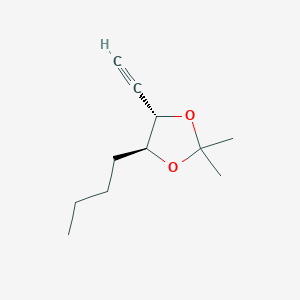
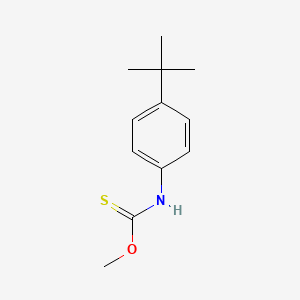
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
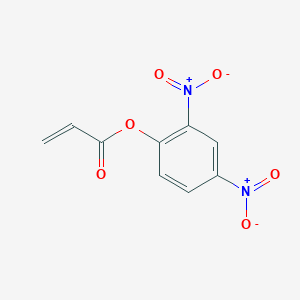

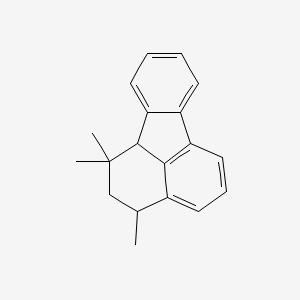
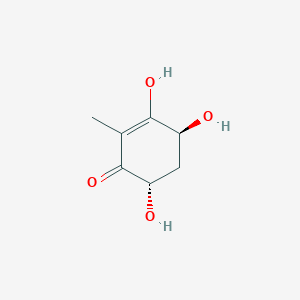
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
